5-Hydroxybenzydamine
CAS No.:
Cat. No.: VC17985411
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O2 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol |
| Standard InChI | InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3 |
| Standard InChI Key | FSSMXPZYIVVKOO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |
Introduction
Overview of Key Findings
5-Hydroxybenzydamine, a hydroxylated derivative of the non-steroidal anti-inflammatory drug (NSAID) benzydamine, has emerged as a compound of interest in pharmaceutical research due to its potential role as a metabolite or impurity in benzydamine formulations. While direct literature on 5-hydroxybenzydamine remains limited, its structural analogs, such as 5-benzyl benzydamine, provide critical insights into its synthesis pathways and pharmacological behavior . This report synthesizes available data from patents, pharmacokinetic studies, and chemical analyses to elucidate the compound’s properties, synthesis challenges, and implications for drug quality control.
Structural and Functional Characteristics of 5-Hydroxybenzydamine
Chemical Identity and Relationship to Benzydamine
Synthesis and Analytical Challenges
Synthetic Pathways
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Esterification: Reaction with iodomethane in polar solvents to form methyl esters.
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Cyanoethylation: Use of benzene acetonitrile and potassium tert-butoxide in DMF for side-chain elongation.
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Oxidation and Reduction: Hydrogen peroxide oxidation followed by triethylsilane-mediated reduction to stabilize intermediates.
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Final Alkylation: Introduction of the dimethylaminopropyl group via NaH-mediated coupling .
Adapting this pathway for 5-hydroxybenzydamine would require selective hydroxylation, likely through electrophilic aromatic substitution or late-stage oxidation.
Table 1: Comparative Reaction Conditions for Benzydamine Analogs
Metabolic and Pharmacokinetic Considerations
In Vitro Metabolism
While no direct data exist for 5-hydroxybenzydamine, studies on benzydamine’s pharmacokinetics reveal extensive hepatic metabolism via CYP3A4, leading to N-demethylation and sulfoxidation . Hydroxylation typically occurs at positions ortho or para to existing substituents, suggesting CYP2D6 or CYP2C19 involvement for 5-hydroxy formation.
Plasma Exposure and Half-Life
Benzydamine’s major circulating metabolite, sulfinylarbidol (M6-1), exhibits a prolonged half-life (25.0 h) due to reduced hepatic clearance . If 5-hydroxybenzydamine undergoes similar conjugation (e.g., glucuronidation), its elimination half-life could exceed 24 hours, necessitating dose adjustments in renal impairment.
Regulatory and Quality Control Aspects
Analytical Techniques
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High-Resolution Mass Spectrometry (HRMS): Differentiation of hydroxylated vs. benzylated isomers.
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Nuclear Magnetic Resonance (NMR): Confirmation of hydroxyl group position via coupling patterns in the aromatic region.
Future Research Directions
Preclinical Studies
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Toxicological Screening: Assess hepatotoxicity risks associated with reactive quinone intermediates from 5-hydroxybenzydamine oxidation.
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Target Engagement: Evaluate affinity for cyclooxygenase (COX) isoforms compared to benzydamine.
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